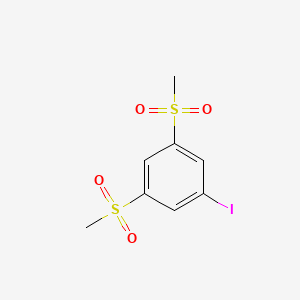

1-Iodo-3,5-bis(methylsulfonyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-3,5-bis(methylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRUGPWPAUYCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375543 | |

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-96-7 | |

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 3,5 Bis Methylsulfonyl Benzene and Its Derivatives

Strategies for Halogenation of Bis(methylsulfonyl)benzene Precursors

The direct halogenation of 1,3-bis(methylsulfonyl)benzene (B1316397) presents a significant challenge due to the strongly deactivating and meta-directing nature of the two methylsulfonyl (-SO₂CH₃) groups. These groups withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.

Direct iodination of benzene (B151609) itself is a difficult and reversible reaction. doubtnut.com For the reaction to proceed, an oxidizing agent is typically required to convert iodine (I₂) into a more potent electrophilic species. doubtnut.comuobabylon.edu.iq Common reagents used for the iodination of deactivated aromatic rings include iodine in the presence of strong acids or oxidizing agents like nitric acid or periodic acid. uobabylon.edu.iqolemiss.edu

For a substrate as deactivated as 1,3-bis(methylsulfonyl)benzene, forcing conditions would be necessary. A potential, though challenging, approach would involve using a system like I₂/H₅IO₆ in sulfuric acid at elevated temperatures, which is known to iodinate even unactivated benzene derivatives. olemiss.edu Another modern approach for iodinating electron-poor aromatic compounds involves the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄). organic-chemistry.orgorganic-chemistry.org This system offers high regioselectivity and efficiency under milder conditions. organic-chemistry.org

The primary challenge in this approach is achieving mono-iodination at the C5 position, which is sterically accessible and activated relative to the other positions, without requiring excessively harsh conditions that could lead to side reactions or decomposition.

Methodologies for Installing Methylsulfonyl Moieties onto Iodo-Substituted Benzenes

An alternative and often more viable strategy involves starting with an iodo-substituted benzene ring and subsequently introducing the two methylsulfonyl groups. This can be accomplished through direct sulfonylation or, more commonly, via a two-step process involving the creation of sulfide (B99878) or thiol intermediates followed by oxidation.

Directly forming an aryl-SO₂CH₃ bond on an iodo-substituted benzene can be achieved using reagents like sodium methanesulfinate (B1228633) (CH₃SO₂Na). This nucleophilic substitution reaction, often catalyzed by copper salts, can displace a halide on an activated aryl ring. For instance, the synthesis of 1-chloro-3-(methylsulfonyl)benzene has been reported from 1-chloro-3-iodobenzene (B1293798) and sodium methanesulfinate using a copper(I) trifluoromethanesulfonate (B1224126) benzene complex as a catalyst in DMSO. rsc.org A similar strategy could theoretically be applied starting from 1,3,5-triiodobenzene, aiming for a double substitution. However, controlling the degree of substitution and avoiding side reactions would be critical.

More recent developments have explored photoredox-catalyzed methods for the sulfonylation of aniline (B41778) derivatives with sulfinate salts, highlighting a move towards milder reaction conditions. rsc.org While not directly applicable to non-aminated iodoarenes, this indicates an active area of research for forming C-S bonds.

The most common and reliable route to aryl sulfones is the oxidation of the corresponding aryl sulfides. acsgcipr.org This two-step methodology would involve:

Synthesis of a 1-iodo-3,5-bis(methylthio)benzene precursor.

Oxidation of the two methylthio (-SCH₃) groups to methylsulfonyl (-SO₂CH₃) groups.

The oxidation of sulfides to sulfones is a well-established transformation with numerous available reagents. The key is to select an oxidant that is strong enough to achieve full oxidation from the sulfide to the sulfone without reacting with the iodo-substituent.

Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com A metal-free, environmentally benign method uses a combination of urea-hydrogen peroxide (UHP) and phthalic anhydride, which cleanly converts various sulfides directly to their sulfones without isolating the intermediate sulfoxide (B87167). thieme-connect.com Electrochemical oxidation also provides a controlled method for converting aryl alkyl sulfides to sulfones. acs.org The choice of solvent can be crucial; for example, using methanol (B129727) as a solvent with a constant current of 10 or 20 mA has been shown to favor sulfone formation. acs.org

The table below summarizes various conditions for the oxidation of aryl sulfides to aryl sulfones.

| Oxidant System | Substrate Example | Conditions | Yield | Reference |

| O₂/Air | Thioanisole | 120 °C, K₂CO₃, DMSO | 95% | acs.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | 4-Chlorothioanisole | Ethyl Acetate, r.t. | 99% | thieme-connect.com |

| Electrochemical (Constant Current) | Thioanisole | 10 mA, MeOH, 10 h | 71% | acs.org |

| (Diacetoxyiodo)benzene | (4-Bromophenyl)(methyl)sulfane | MeOH, 25 °C, 3 h | 62-65% (Sulfoximine) | orgsyn.org |

Multi-component Reactions and Convergent Synthesis of Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer an efficient strategy for building molecular complexity. mdpi.com While a specific MCR for the direct synthesis of 1-iodo-3,5-bis(methylsulfonyl)benzene is not prominently described, the principles can be applied to generate its derivatives.

For example, MCRs are used to synthesize diverse heterocyclic compounds and complex boronic acids. mdpi.comrug.nl Iodine itself can serve as a promoter or catalyst in MCRs, such as in the synthesis of 2,4-diamino-1,3,5-triazines. researchgate.net A hypothetical convergent approach could involve a multi-component reaction that simultaneously forms multiple C-S or C-I bonds on a benzene precursor, although this remains a speculative and synthetically challenging goal.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In the halogenation approach (Section 2.1) , optimization would focus on the nature and stoichiometry of the activating/oxidizing agent to promote selective mono-iodination. For instance, in the iodination of activated benzenes with I₂/H₂O₂, the ratio of substrate to reagents and the reaction temperature are critical for achieving high conversion and selectivity. researchgate.net

For the oxidative conversion of sulfides (Section 2.2.2) , optimization involves selecting an oxidant that provides a high yield of the sulfone without over-oxidation or side reactions. The choice of solvent can be used to control selectivity between the sulfoxide and sulfone products. acs.orgresearchgate.net For example, a study on sulfide oxidation with O₂/air demonstrated that the reaction temperature could be used to switch between the formation of aryl sulfoxides (lower temperatures) and aryl sulfones (higher temperatures). acs.org

The table below illustrates the effect of optimizing conditions for a model sulfide oxidation.

Optimization of the Oxidation of Diphenyl Sulfide to Diphenyl Sulfone

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | O₂ (1 atm) | DMSO | 120 | 24 | 98 | acs.org |

| 2 | O₂ (1 atm) | DMF | 120 | 24 | 22 | acs.org |

| 3 | O₂ (1 atm) | NMP | 120 | 24 | 35 | acs.org |

| 4 | Air (1 atm) | DMSO | 120 | 24 | 85 | acs.org |

Data adapted from a study on switchable synthesis of aryl sulfones and sulfoxides, demonstrating the crucial role of solvent and temperature. acs.org

Ultimately, a successful synthesis of this compound requires careful consideration of the electronic properties of the intermediates and the selection of reagents and conditions that are compatible with the functional groups present at each stage of the synthesis.

Spectroscopic and Structural Characterization of 1 Iodo 3,5 Bis Methylsulfonyl Benzene and Analogues

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

As of now, a single crystal X-ray diffraction study for 1-Iodo-3,5-bis(methylsulfonyl)benzene has not been reported in publicly available literature. Such a study would provide the exact molecular structure, confirming the planar geometry of the benzene (B151609) ring and the tetrahedral geometry around the sulfur atoms of the methylsulfonyl groups. It would also reveal the precise bond lengths and angles, which are influenced by the electronic effects of the iodo and sulfonyl substituents.

For comparison, a study on bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate (B86663) revealed an orthorhombic crystal system with the space group Pbcn. researchgate.net While the molecular structure is different, this example from a related sulfonylbenzene derivative illustrates the type of detailed structural information that can be obtained.

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. The understanding of these interactions is crucial in the field of crystal engineering, which aims to design solids with desired properties. ias.ac.in

The prominent functional groups in the molecule—the iodine atom and the two sulfonyl groups—are expected to be key players in directing the supramolecular assembly. The key intermolecular interactions anticipated are:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms, particularly the oxygen atoms of the sulfonyl groups from neighboring molecules (I···O). This type of interaction is a significant force in the crystal engineering of halogenated compounds.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to be prevalent, involving the aromatic and methyl C-H groups as donors and the sulfonyl oxygen atoms as acceptors. These interactions, though weak, collectively contribute significantly to the stability of the crystal lattice. In various sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although this could be influenced or hindered by the bulky substituents.

Analysis of Crystal Packing and Intermolecular Interactions

Characterization of Halogen Bonding Interactions

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govethz.ch In this compound, the iodine atom, rendered electrophilic by the electron-withdrawing benzene ring, can act as a halogen bond donor. The nucleophilic oxygen atoms of the sulfonyl groups on adjacent molecules are ideal halogen bond acceptors. This results in the formation of I⋯O halogen bonds. The strength and geometry of these bonds are influenced by the chemical environment of the iodine atom; electron-withdrawing groups on the aromatic ring tend to enhance the positive potential of the σ-hole, leading to stronger halogen bonds. researchgate.net The formation of halogen bonds in similar iodo-substituted aromatic compounds has been confirmed using techniques such as FT-IR spectroscopy and single-crystal X-ray diffraction. unizar.esresearchgate.net Studies on related structures show that Cl⋯O interactions, a similar type of halogen bond, can account for a significant percentage (13.0% to 15.6%) of intermolecular contacts in the crystal packing. nih.gov

Examination of Aromatic π-π Stacking Interactions

Aromatic π-π stacking is a noncovalent interaction that occurs between electron-rich π systems of aromatic rings. mdpi.com In the case of this compound, the benzene ring is substituted with two strongly electron-withdrawing methylsulfonyl groups. This significantly reduces the electron density of the aromatic ring, potentially weakening or altering the nature of typical π-π stacking interactions. In some systems, the presence of strong π-interacting substituents can significantly elevate the glass transition temperature (Tg) and promote more harmonic intermolecular potentials. rsc.org However, the electron-poor nature of the ring in the target compound might hinder the formation of conventional, parallel-stacked π-π dimers, which are more common in electron-rich aromatic systems. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, providing a visual representation of close contacts.

O⋯H/H⋯O contacts: Representing the C–H⋯O hydrogen bonds between the sulfonyl oxygen atoms and methyl/aromatic hydrogens.

I⋯O/O⋯I and I⋯H/H⋯I contacts: Indicating the presence of halogen bonding and other van der Waals interactions involving the iodine atom.

H⋯H contacts: Arising from van der Waals interactions between hydrogen atoms on the peripheries of the molecules.

In related structures, Hirshfeld analysis has been instrumental in identifying and ranking the importance of various packing-determining interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of a compound. The predicted monoisotopic mass of this compound (C₈H₉IO₄S₂) is 359.8987 Da. uni.lu High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) very close to this value, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of methyl groups (•CH₃), sulfonyl groups (•SO₂CH₃), and the iodine atom (•I). Comparison with simpler analogues like iodobenzene (B50100) shows a prominent molecular ion peak at m/z 204 and a major fragment at m/z 77, corresponding to the phenyl cation. nih.gov For m-iodotoluene, the molecular ion is at m/z 218, with a significant fragment at m/z 91 (tropylium cation). nist.gov For this compound, characteristic fragments would be expected from the cleavage of the C–S and C–I bonds.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 360.90598 |

| [M+Na]⁺ | 382.88792 |

| [M-H]⁻ | 358.89142 |

| [M]⁺ | 359.89815 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups.

Sulfonyl (SO₂) Group: Strong, asymmetric and symmetric stretching vibrations are characteristic of the SO₂ group. These typically appear in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively.

Aromatic Ring: C=C stretching vibrations within the benzene ring are expected to produce absorption peaks near 1600 and 1500 cm⁻¹. docbrown.info Aromatic C–H stretching vibrations typically appear above 3000 cm⁻¹ (3080 to 3030 cm⁻¹). docbrown.info The substitution pattern (1,3,5-trisubstituted) gives rise to characteristic C–H out-of-plane bending vibrations in the fingerprint region (900–735 cm⁻¹). docbrown.info

Alkyl C–H Bonds: C–H stretching vibrations from the two methyl groups would be observed in the 2975–2845 cm⁻¹ range. docbrown.info

Carbon–Iodine Bond: The C–I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600–500 cm⁻¹, due to the heavy mass of the iodine atom.

The IR spectrum of a simpler analogue, iodobenzene, shows characteristic peaks for a monosubstituted benzene ring. nist.gov By comparing the spectrum of the target compound to its simpler analogues, the specific contributions of the sulfonyl groups can be clearly identified.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 |

| Alkyl C-H | Stretching | 2975–2845 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350–1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160–1120 |

| Aromatic C-H | Out-of-plane Bending | 900–735 |

| C-I | Stretching | 600–500 |

Chemical Reactivity and Reaction Mechanisms of 1 Iodo 3,5 Bis Methylsulfonyl Benzene

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction class for electron-poor aromatic compounds. smolecule.com Unlike typical nucleophilic substitutions (SN1/SN2) that are unfavorable on sp²-hybridized carbons, the SNA mechanism becomes viable when the aromatic ring is sufficiently activated by electron-withdrawing substituents. smolecule.com

The most common mechanism for SNA on activated, electron-deficient arenes is the addition-elimination pathway. This process occurs in two distinct steps:

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, iodine). This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled, resulting in the final substituted product.

Recent studies have also proposed the existence of a mechanistic continuum, where some SNA reactions may proceed through a concerted pathway rather than a stepwise one, particularly with highly reactive substrates or specific nucleophile/leaving group combinations. However, for highly activated systems like 1-Iodo-3,5-bis(methylsulfonyl)benzene, the formation of a stabilized Meisenheimer intermediate is the widely accepted pathway.

For the SNA mechanism to be effective, electron-withdrawing groups must be positioned at the ortho and/or para positions relative to the leaving group. This positioning allows for the delocalization and stabilization of the negative charge developed in the Meisenheimer intermediate through resonance.

In this compound, the two methylsulfonyl groups are meta to the iodine atom. While the strongest activation occurs from ortho/para positions, the powerful inductive electron-withdrawing nature of two sulfonyl groups renders the entire aromatic ring exceptionally electron-poor. The carbon atom attached to the iodine becomes highly electrophilic, facilitating the initial nucleophilic attack. Although the negative charge of the intermediate is not directly delocalized onto the sulfonyl groups via resonance from the ipso-position, the powerful inductive effect of these groups provides significant stabilization to the anionic intermediate, thereby activating the substrate for SNA reactions. The presence of two such groups creates a profound electron deficiency that strongly favors the addition-elimination mechanism.

Table 1: Comparison of Activating Groups in Nucleophilic Aromatic Substitution

| Activating Group | Position Relative to Leaving Group | Activating Effect | Reason for Activation |

|---|---|---|---|

| -NO₂ | Ortho, Para | Very Strong | Strong inductive and resonance effects |

| -SO₂CH₃ | Meta (in this case) | Strong | Very strong inductive effect |

| -CN | Ortho, Para | Strong | Strong inductive and resonance effects |

| -CF₃ | Ortho, Para | Strong | Strong inductive effect |

The highly electrophilic nature of the this compound ring allows it to react with a wide range of nucleophiles. The scope primarily includes:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can readily displace the iodide to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles, leading to the formation of anilines and their derivatives.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are excellent nucleophiles for this reaction, producing aryl thioethers.

A key limitation arises with very strong, sterically hindered bases. Under harsh conditions, extremely strong bases like sodium amide (NaNH₂) can potentially induce an alternative elimination-addition (benzyne) mechanism in some aryl halides. However, this pathway is unlikely for this compound as it lacks protons on the carbons ortho to the iodine atom, which are necessary for the initial elimination step to form the benzyne (B1209423) intermediate.

The kinetics of the SNA reaction are primarily governed by the energy of the transition state leading to the Meisenheimer complex. For this compound, the strong electron-withdrawing sulfonyl groups lower the activation energy for the initial nucleophilic attack, thus increasing the reaction rate. The first step, the formation of the anionic intermediate, is almost always the rate-determining step.

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent palladium complexes, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

This substrate is an excellent candidate for several major cross-coupling reactions due to the high reactivity of the aryl iodide bond. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. The reaction of this compound with an arylboronic acid would be expected to proceed efficiently to yield a 3,5-bis(methylsulfonyl)-1,1'-biphenyl derivative.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. A palladium catalyst and a base are required. This compound would react with alkenes like styrene (B11656) or acrylates to produce the corresponding vinylated arenes.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The coupling of this compound with an alkyne such as phenylacetylene (B144264) would yield a 1-(alkynyl)-3,5-bis(methylsulfonyl)benzene.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (RC≡CH) | Aryl Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

The strong electron-withdrawing nature of the methylsulfonyl groups can also influence the reactivity of the palladium catalyst and the stability of organopalladium intermediates in the catalytic cycle, but the high intrinsic reactivity of the C-I bond generally ensures that these coupling reactions proceed effectively under standard conditions.

Investigation of Other Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is a key site for chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound an excellent substrate for a variety of coupling protocols.

Several prominent transition-metal-catalyzed reactions are applicable, leveraging the reactivity of the aryl iodide moiety. These include:

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Reaction: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to yield diarylacetylenes.

Stille Coupling: Reaction with organostannanes.

Suzuki-Miyaura Coupling: Reaction with organoboron compounds, which is one of the most widely used cross-coupling methods. researchgate.net

Negishi Coupling: Involving the reaction with organozinc reagents.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with amines.

The presence of two strongly electron-withdrawing methylsulfonyl groups significantly influences the reactivity of the C-I bond, making it more susceptible to oxidative addition to the transition metal center (e.g., Palladium(0)), which is often the rate-determining step in the catalytic cycle.

Below is an interactive data table summarizing potential coupling reactions for this compound.

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) complexes | C-C | Biaryl |

| Heck | Alkene | Pd(0) complexes | C-C | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) | C-C (sp) | Diarylacetylene |

| Stille | Organostannane | Pd(0) complexes | C-C | Biaryl/Vinylarene |

| Negishi | Organozinc | Pd(0) or Ni(0) | C-C | Biaryl |

| Buchwald-Hartwig | Amine | Pd(0) complexes | C-N | Arylamine |

Ligand Design and Optimization in Catalytic Transformations

The success of transition metal-catalyzed coupling reactions involving this compound is highly dependent on the design and selection of appropriate ligands for the metal catalyst. The ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For an electron-deficient substrate like this compound, the oxidative addition step is generally facile. However, challenges may arise in the reductive elimination step, which can be influenced by the electronic properties of the ligands.

Key considerations for ligand design include:

Electron-Donating Properties: Ligands with strong electron-donating character, such as bulky alkylphosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs), can increase the electron density on the metal center. This facilitates the reductive elimination step, which is often rate-limiting for electron-poor substrates.

Steric Hindrance: Bulky ligands can promote the reductive elimination step by creating steric pressure around the metal center. They also help to maintain a monoligated, coordinatively unsaturated metal species, which is often the active catalyst.

Bite Angle: For bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the bite angle can influence the geometry of the catalytic complex and, consequently, its reactivity and stability. princeton.edu A wider bite angle can favor reductive elimination. princeton.edu

Optimizing the combination of ligand, catalyst precursor, base, and solvent is essential to achieve high yields and selectivity in coupling reactions with this specific substrate.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deactivating Effects of Sulfonyl and Iodo Substituents on Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution. libretexts.org This deactivation arises from the potent electron-withdrawing nature of both the methylsulfonyl (-SO₂CH₃) and iodo (-I) substituents.

Methylsulfonyl Groups (-SO₂CH₃): These are powerful deactivating groups due to a combination of strong inductive and resonance effects. masterorganicchemistry.comnumberanalytics.com The highly electronegative oxygen atoms pull electron density away from the ring through the sulfur atom (inductive effect). Furthermore, the sulfonyl group can withdraw electron density from the ring via resonance, placing a positive charge on the aromatic ring and destabilizing the arenium ion intermediate required for EAS. masterorganicchemistry.com

Iodo Group (-I): Halogens are generally deactivating substituents in EAS reactions. masterorganicchemistry.comyoutube.com This is because their inductive effect, stemming from their electronegativity, outweighs their electron-donating resonance effect. masterorganicchemistry.com The iodo group withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and slowing down the rate of reaction with electrophiles. masterorganicchemistry.comlibretexts.org

The cumulative effect of two methylsulfonyl groups and one iodo group renders the aromatic ring extremely electron-poor and thus highly unreactive towards most EAS reactions. libretexts.org

Regioselectivity in Potential EAS Pathways

In the event that an EAS reaction could be forced to occur under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents.

Methylsulfonyl Groups (-SO₂CH₃): As strong deactivating groups that withdraw electrons through resonance, they are meta-directors. libretexts.org They direct incoming electrophiles to the positions meta to themselves.

Iodo Group (-I): While deactivating, halogens are considered ortho, para-directors. libretexts.org This is because the lone pairs on the halogen can participate in resonance to stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions.

Analyzing the structure of this compound:

The C2, C4, and C6 positions are available for substitution.

The two -SO₂CH₃ groups at positions 3 and 5 direct an incoming electrophile to the C2 position (which is meta to both).

The iodo group at position 1 directs an incoming electrophile to the C2 and C6 positions (ortho) and the C4 position (para).

Therefore, all directing effects converge on the C2 (and by symmetry, C6) and C4 positions. However, the overwhelming deactivation of the ring makes any such substitution highly challenging. The C4 position is sterically less hindered than the C2/C6 positions, which are flanked by the bulky iodo and sulfonyl groups.

| Substituent | Position | Effect on Reactivity | Directing Effect | Positions Directed To |

|---|---|---|---|---|

| -I | 1 | Deactivating | Ortho, Para | 2, 4, 6 |

| -SO₂CH₃ | 3 | Strongly Deactivating | Meta | 1, 5 (occupied), 2 |

| -SO₂CH₃ | 5 | Strongly Deactivating | Meta | 1, 3 (occupied), 6 (same as 2) |

Derivatization and Functional Group Interconversions of this compound

Aside from cross-coupling reactions, the C-I bond can be transformed into other functional groups. For instance, it can be converted into an organolithium or Grignard reagent, although the presence of the strongly acidic alpha-protons on the methylsulfonyl groups could complicate this approach. More practical interconversions might involve metal-halogen exchange or direct conversion to other functionalities.

The methylsulfonyl groups are generally very stable and resistant to chemical transformation, making them excellent spectator groups during the modification of the C-I bond.

Role as a Precursor for Hypervalent Iodine Reagents and their Reactivity

This compound is an ideal precursor for the synthesis of hypervalent iodine(III) reagents. beilstein-journals.orgresearchgate.net Hypervalent iodine compounds contain an iodine atom in a formal oxidation state higher than +1 and are widely used as versatile and environmentally benign oxidizing agents and group-transfer reagents in organic synthesis. diva-portal.orgarkat-usa.org

The synthesis of common hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes and [bis(trifluoroacetoxy)iodo]arenes, typically involves the oxidation of the corresponding iodoarene. arkat-usa.org For example, reacting this compound with an oxidizing agent like peracetic acid in acetic acid would yield the corresponding (diacetoxyiodo) derivative. arkat-usa.org

The reactivity of the resulting hypervalent iodine reagent, 3,5-bis(methylsulfonyl)iodobenzene diacetate, would be significantly influenced by the two electron-withdrawing sulfonyl groups. These groups would enhance the electrophilicity and oxidizing power of the iodine(III) center, making it a highly reactive reagent for various transformations, including:

Oxidation of alcohols and sulfides. tcichemicals.com

Electrophilic aminations and azidations. beilstein-journals.org

Serving as a precursor for the synthesis of diaryliodonium salts, which are powerful arylation reagents. diva-portal.org

The enhanced stability and reactivity of cyclic hypervalent iodine reagents, known as benziodoxolones, have made them particularly useful. beilstein-journals.orgbeilstein-journals.org While not directly applicable to this monocyclic precursor, the principles of enhanced reactivity due to electron-withdrawing groups remain relevant. The use of such precursors allows for umpolung, or polarity inversion, of functional groups, enabling novel synthetic strategies. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular geometries, orbital energies, and electron density distributions, providing valuable insights into the reactivity and behavior of chemical compounds.

The electronic structure of 1-Iodo-3,5-bis(methylsulfonyl)benzene is significantly influenced by the interplay of its constituent functional groups. The benzene (B151609) ring forms the core aromatic system, while the two methylsulfonyl (-SO₂CH₃) groups and the iodine atom act as substituents that modulate its electronic properties and geometry.

The methylsulfonyl groups are strong electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This electron-withdrawing nature decreases the electron density of the aromatic ring. The iodine atom, while being a halogen, can exhibit both inductive electron-withdrawing effects and weaker resonance electron-donating effects. In concert, these substituents are expected to create a relatively electron-deficient aromatic system.

Geometry optimization using DFT methods, such as with the B3LYP functional and a suitable basis set like 6-31G+(d,p), would provide the most stable three-dimensional arrangement of the atoms. nih.gov The optimization process seeks the minimum energy conformation on the potential energy surface. For this compound, the key geometric parameters of interest would be the bond lengths and angles within the benzene ring, as well as those associated with the substituents.

It is anticipated that the C-S and S-O bond lengths will be consistent with those observed in other aryl sulfones. The C-I bond length will be characteristic of an iodinated aromatic compound. The presence of the bulky methylsulfonyl groups and the iodine atom may induce some minor distortions from a perfect hexagonal geometry of the benzene ring. For instance, the C-S-C and O-S-O bond angles within the methylsulfonyl groups are expected to be approximately tetrahedral.

Below is a hypothetical interactive data table of optimized geometric parameters for this compound, based on typical values from DFT calculations on similar structures.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | C | C (aromatic) | ~1.39 Å |

| Bond Length | C | I | ~2.10 Å |

| Bond Length | C | S | ~1.77 Å |

| Bond Length | S | O | ~1.45 Å |

| Bond Angle | C-S-C | ~104° | |

| Bond Angle | O-S-O | ~120° | |

| Dihedral Angle | C-C-S-O | Varies |

Note: These are estimated values and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the strong electron-withdrawing nature of the two methylsulfonyl groups is expected to significantly lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed over the iodinated benzene ring, with some contribution from the iodine atom's p-orbitals. The LUMO is expected to be predominantly located over the benzene ring and the sulfonyl groups, reflecting the electron-accepting character of this part of the molecule.

The distribution of these orbitals provides insight into the reactive sites of the molecule. Nucleophilic attack would likely target the areas where the LUMO is concentrated, while electrophilic attack would occur at regions with high HOMO density.

A hypothetical data table of FMO energies is presented below.

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated energy ranges. Actual values depend on the level of theory and basis set used in the DFT calculation.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By mapping the molecular electrostatic potential (MEP) surface, one can visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the sulfonyl oxygen atoms, indicating nucleophilic sites. A region of positive electrostatic potential, known as a σ-hole, is anticipated on the iodine atom along the extension of the C-I bond, making it an electrophilic site for halogen bonding. mdpi.com

Furthermore, DFT can be used to model reaction pathways and calculate the energies of transition states. This allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity.

Quantum Chemical Studies on Non-Covalent Interactions

Non-covalent interactions play a pivotal role in supramolecular chemistry, crystal engineering, and biological systems. For this compound, halogen bonding and aromatic stacking are two significant non-covalent interactions that can be investigated using quantum chemical methods.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom in this compound is a potential halogen bond donor. The presence of the two strong electron-withdrawing methylsulfonyl groups is expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capability. researchgate.net

Theoretical studies, often employing high-level ab initio methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory, can accurately calculate the strength and directionality of these interactions. nih.gov The interaction energy between this compound and a Lewis base (e.g., a halide anion or a nitrogen heterocycle) can be computed. These calculations typically reveal that halogen bonds are highly directional, with the Lewis base approaching the iodine atom along the axis of the C-I bond. mdpi.com

A hypothetical data table of halogen bond interaction energies is shown below.

| Interacting Pair | Interaction Energy (kcal/mol) |

| This compound --- Pyridine | -4.0 to -6.0 |

| This compound --- Chloride | -8.0 to -12.0 |

Note: These are estimated energy ranges and are dependent on the computational method and the geometry of the complex.

Aromatic stacking, or π-π stacking, is another important non-covalent interaction where two aromatic rings align face-to-face or in an offset fashion. The electron-deficient nature of the benzene ring in this compound suggests that it could participate in favorable stacking interactions with electron-rich aromatic systems. This type of "quadrupole" interaction can be significant in the solid-state packing of the molecule.

Computational methods can be used to explore the potential energy surface of a dimer of this compound or its interaction with other aromatic molecules. These studies can determine the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the corresponding interaction energies. High-level calculations are often necessary to accurately capture the dispersion forces that are dominant in these interactions. nih.gov The interaction involves a delicate balance of multiple forces, and the aromatic surfaces can adopt different geometries. rsc.org

Interplay of Multiple Non-Covalent Forces in Supramolecular Aggregation

The supramolecular architecture of "this compound" in the solid state is directed by a sophisticated interplay of various non-covalent interactions. While direct crystallographic or computational studies on this specific molecule are not extensively documented, a thorough understanding can be constructed by analogy to computational studies on related iodobenzene (B50100) derivatives and compounds bearing sulfonyl groups. The primary non-covalent forces at play are expected to be halogen bonding, hydrogen bonding, and π-π stacking interactions.

Halogen Bonding: The iodine atom in "this compound" is a potent halogen bond donor. The presence of two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the meta positions significantly enhances the electrophilic character of the iodine atom. Computational studies on substituted iodobenzenes have consistently shown that electron-withdrawing substituents increase the positive electrostatic potential (the "σ-hole") on the iodine atom, thereby strengthening its ability to form halogen bonds with electron-rich atoms (halogen bond acceptors) such as oxygen or nitrogen. nih.govacs.org In the case of "this compound", the oxygen atoms of the sulfonyl groups of neighboring molecules are likely to act as halogen bond acceptors, leading to the formation of robust I···O interactions.

π-π Stacking: The benzene ring, influenced by the attached iodine and methylsulfonyl groups, can engage in π-π stacking interactions. The electronic nature of the substituents modulates the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions. Computational studies on similar aromatic systems reveal that the interplay between halogen bonding and π-π stacking can be cooperative, where the formation of one interaction enhances the strength of the other. researchgate.net

Table 1: Illustrative Interaction Energies of Non-Covalent Interactions in Related Systems from Computational Studies

| Interacting Molecules/Fragments | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference System |

| C₆F₅I and Pyridine | Halogen Bond (I···N) | MP2/aug-cc-pVDZ | -6.5 | Iodopentafluorobenzene-Pyridine Complex |

| Benzene Dimer | π-π Stacking | CCSD(T)/CBS | -2.4 | Benzene Dimer |

| (CH₃)₂SO and Water | Hydrogen Bond (O-H···O) | B3LYP/6-311++G(d,p) | -5.2 | Dimethyl Sulfoxide-Water Complex |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be determined, providing a deeper understanding of the reaction pathway.

For instance, in nucleophilic aromatic substitution reactions where the iodine atom is replaced, computational methods like Density Functional Theory (DFT) can be employed to model the reaction coordinate. The calculations can reveal whether the reaction proceeds through a Meisenheimer complex intermediate or a concerted mechanism. The influence of the two methylsulfonyl groups on the stability of intermediates and the height of the activation barrier can be quantified. These groups are expected to strongly stabilize any anionic intermediates through resonance and inductive effects, thereby facilitating the substitution reaction.

Similarly, for reactions involving the sulfonyl groups, computational studies can shed light on their reactivity. For example, in a desulfonylation reaction, theoretical calculations can help to identify the most plausible pathway, whether it involves an initial protonation, nucleophilic attack, or another elementary step.

In the context of palladium-catalyzed cross-coupling reactions, a common application for aryl iodides, computational modeling can be used to investigate the intricate steps of the catalytic cycle. acs.org This includes the oxidative addition of "this compound" to the palladium(0) catalyst, transmetalation, and reductive elimination. DFT calculations can provide insights into the geometries of the transition states for each step and the relative energies of the intermediates, helping to rationalize the observed reactivity and selectivity of the reaction. For example, the electron-withdrawing nature of the methylsulfonyl groups would be expected to accelerate the oxidative addition step.

Quantum chemical calculations have also been successfully applied to understand the photodissociation mechanisms of iodobenzenes. aip.org Should "this compound" be subjected to photochemical reactions, computational modeling could predict the excited states involved and the pathways leading to the cleavage of the C-I bond.

Table 2: Computationally Derived Mechanistic Data for a Hypothetical Reaction

| Reaction Step | Computational Method | Calculated Parameter | Value | Significance |

| Oxidative Addition | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 15 kcal/mol | Rate-determining step in a cross-coupling reaction. |

| Formation of Intermediate | DFT (B3LYP/6-31G) | Reaction Energy (ΔG) | -10 kcal/mol | Thermodynamically favorable formation of a stable intermediate. |

| Reductive Elimination | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 12 kcal/mol | Facile product formation from the intermediate. |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block in Complex Molecule Synthesis

In the field of organic synthesis, building blocks are crucial for the efficient construction of complex target molecules. 1-Iodo-3,5-bis(methylsulfonyl)benzene serves as a highly effective component due to the reactivity of its carbon-iodine bond, which can be readily utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the sulfonyl groups provides stability and influences the reactivity of the aromatic ring. ontosight.ai

The C3-symmetric substitution pattern of this compound makes it an ideal precursor for creating advanced organic scaffolds with a central, multi-functionalized core. Through transition-metal-catalyzed cross-coupling reactions, the iodine atom can be replaced with a wide array of organic fragments. This allows for the systematic construction of star-shaped molecules or dendritic structures, where the benzene (B151609) ring acts as the central branching point. The methylsulfonyl groups, being strong electron-withdrawing groups, activate the C-I bond towards these coupling reactions.

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Resulting Linkage | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid | C-C (Aryl-Aryl) | Synthesis of Biaryls, Poly-aromatics |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Preparation of Conjugated Systems |

| Heck Coupling | Alkene | C-C (Aryl-Alkene) | Functionalization with Vinyl Groups |

| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amine) | Synthesis of Anilines and Derivatives |

In the Design and Fabrication of Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials. Its rigid core and specific substitution pattern are desirable features for creating ordered molecular systems.

The 1,3,5-substitution pattern provides a template for directional, non-covalent interactions, which are the foundation of supramolecular chemistry. Molecules with this C3 symmetry are known to self-assemble into highly ordered two-dimensional (2D) or three-dimensional (3D) structures. rsc.orgnih.gov After converting the iodo-group into a functionality capable of hydrogen bonding or other specific interactions, derivatives of this compound can act as building blocks for supramolecular networks. The oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors, further guiding the assembly process to form predictable and stable architectures, such as porous 2D honeycomb networks.

Table 2: Structural Features for Supramolecular Assembly

| Feature | Description | Role in Self-Assembly |

|---|---|---|

| C3 Symmetry | Three functional groups arranged symmetrically around the benzene ring. | Promotes the formation of ordered, often porous, 2D networks (e.g., honeycomb) or 1D columnar structures. |

| Rigid Core | The benzene ring provides a flat, inflexible central unit. | Ensures a well-defined geometry and directional persistence in the final assembly. |

| H-Bond Acceptors | The four oxygen atoms of the two methylsulfonyl groups. | Can participate in hydrogen bonding interactions, directing the orientation of molecules within the assembly. |

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The design of liquid crystalline molecules often involves a rigid core functionalized with flexible peripheral chains. Derivatives of this compound are potential precursors for such materials. By replacing the iodine with a long alkyl or alkoxy chain via a suitable linking group, a rod-like (calamitic) or disc-like (discotic) molecule can be generated. The strong dipole moments associated with the sulfonyl groups can enhance intermolecular interactions, potentially leading to the formation of stable liquid crystalline phases, such as smectic or nematic phases. mdpi.comnih.gov The introduction of such polar groups is a known strategy to influence the thermal behavior and phase stability of liquid crystalline materials. researchgate.net

Catalytic Applications of this compound Derivatives

While the compound itself is not a catalyst, it serves as an excellent starting material for the synthesis of organoiodine-based catalysts. Specifically, it can be converted into hypervalent iodine compounds, which are valuable reagents and catalysts in organic synthesis.

The oxidation of the iodine center in this compound can lead to the formation of iodonium (B1229267) salts, iodosyl, or iodoxy derivatives. The presence of the two strongly electron-withdrawing methylsulfonyl groups is crucial, as it enhances the electrophilicity and oxidizing power of the iodine center in the resulting hypervalent species. These derivatives have the potential to act as efficient and metal-free catalysts for a range of oxidative transformations, such as the oxidation of alcohols, sulfenylations, and various C-O and C-N bond-forming reactions. researchgate.net

Table 3: Potential Catalytic Derivatives

| Derivative Type | Method of Preparation | Potential Catalytic Application |

|---|---|---|

| Diaryliodonium Salt | Reaction with another arene under oxidative conditions. | Arylation reactions. |

| Iodosylarene Derivative (Ar-I=O) | Controlled oxidation of the parent iodoarene. | Oxygen transfer reactions; catalysis of oxidations. |

| Iodoxyarene Derivative (Ar-IO2) | Further oxidation of the iodosylarene. | Powerful oxidizing agent; catalyst for various functional group transformations. |

Use as Ligands or Pre-catalysts in Organic Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of this compound as a ligand or a pre-catalyst in organic transformations. While iodoarenes, in general, can serve as precursors for the synthesis of more complex ligands or can be involved in the formation of catalytic species, specific research demonstrating such a role for this compound has not been reported.

The strong electron-withdrawing nature of the two methylsulfonyl groups significantly influences the electronic properties of the aryl iodide. This electronic deficiency could, in theory, be exploited in certain catalytic cycles. For instance, electron-deficient iodoarenes are known to be good precursors for the formation of diaryliodonium salts, which can act as arylating agents in various cross-coupling reactions. However, no literature currently describes the synthesis of such salts derived from this compound for catalytic purposes.

Similarly, there are no documented instances of this compound being used to synthesize phosphine, N-heterocyclic carbene (NHC), or other common ligand classes where the iodo-bis(sulfonyl)benzene moiety would be incorporated to electronically tune a metal center.

Investigation of Organocatalytic Properties

The investigation into the organocatalytic properties of this compound is another area where published research is currently lacking. Iodoarenes, particularly electron-deficient ones, are known to act as pre-catalysts in a variety of transformations that proceed through hypervalent iodine intermediates. nih.govrsc.org These reactions, often termed as hypervalent iodine catalysis, utilize an external oxidant to generate the active iodine(III) or iodine(V) species in situ from the iodoarene.

Theoretically, the two strongly electron-withdrawing methylsulfonyl groups in this compound would make the iodine atom highly electrophilic and facilitate its oxidation to a hypervalent state. This could potentially make it an effective organocatalyst for a range of oxidative transformations, such as C-H aminations, oxidations of alcohols, or oxidative cyclizations. rsc.org

Despite this theoretical potential, no experimental studies have been published that specifically investigate or demonstrate the organocatalytic activity of this compound. Research in the field of hypervalent iodine catalysis has explored a variety of iodoarenes as catalysts, but to date, this compound has not been featured in these studies. The potential efficacy, substrate scope, and catalytic efficiency of this particular compound in organocatalytic reactions remain unexplored territory within synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Iodo-3,5-bis(methylsulfonyl)benzene, and how can reaction conditions be optimized?

- Methodology : Direct iodination of 1,3,5-tris(methylsulfonyl)benzene using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) is a common approach. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetonitrile), and temperature (40–60°C). Monitoring via TLC or HPLC ensures reaction completion. Excess iodine scavengers (e.g., sodium thiosulfate) improve purity .

- Data Consideration : Yield vs. temperature curves and purity analysis (GC-MS/HPLC) should guide optimization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify methylsulfonyl and iodine substitution patterns. Aromatic protons are deshielded due to electron-withdrawing groups.

- IR : Strong S=O stretches (~1300–1150 cm) and C-I stretches (~500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) for validation.

Advanced Research Questions

Q. How do methylsulfonyl groups influence the reactivity of the iodo substituent in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of methylsulfonyl groups activates the iodo site for nucleophilic aromatic substitution (SNAr) but may hinder oxidative addition in palladium-catalyzed couplings. Systematic studies using varying catalysts (e.g., Pd(PPh) vs. CuI) and ligands (e.g., BINAP) under inert atmospheres can elucidate reactivity trends. Kinetic monitoring via in-situ IR or UV-Vis spectroscopy is recommended .

- Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent/base interactions (e.g., DMF vs. THF, KCO vs. CsCO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。